Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and methoxy groups on the biphenyl scaffold can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, while methoxylation can be achieved using methanol in the presence of a strong acid.
Esterification: The carboxylate group can be introduced through esterification reactions, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its biphenyl core can be used in the design of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity. The biphenyl core can provide a rigid scaffold that enhances its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: Similar structure but with a single benzene ring.
3-Amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 4-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the amino group at a different position.
Uniqueness
Methyl 3-amino-3’-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the amino, methoxy, and ester groups on the biphenyl scaffold provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
methyl 2-amino-4-(3-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-5-3-4-10(8-12)11-6-7-13(14(16)9-11)15(17)19-2/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYASLZMVOAHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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